molecular formula C14H23NO3 B3119225 2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol CAS No. 2484919-94-8

2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol

Cat. No. B3119225
CAS RN: 2484919-94-8
M. Wt: 253.34
InChI Key: UCPHSDUGNXHDFQ-UHFFFAOYSA-N
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Description

“2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol” is an organic synthetic intermediate and a pharmaceutical intermediate . It can be used in laboratory research and development synthesis processes and chemical biology research and development processes .


Synthesis Analysis

The synthesis of “2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol” involves several steps . Initially, 55g of BP103a01 (1.0eq) and 160mL of DMSO are added to a 1000mL three-necked flask under nitrogen protection . The mixture is stirred uniformly, and then NaN323.52g (2.0eq) is added . The reaction is heated to 50°C for 3 hours, cooled to room temperature, and the reaction liquid is poured into water . The product is extracted with EA, the organic phases are combined, dried over anhydrous sodium sulfate, and concentrated to obtain 29.2g of colorless liquid "2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol" .


Molecular Structure Analysis

The molecular structure of “2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol” is represented by the empirical formula C8H19NO4 . The molecular weight is 193.24 . The SMILES string representation is NCCOCCOCCOCCO .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol” include the reaction of BP103a01 with DMSO and NaN323.52g . The reaction is carried out at 50°C for 3 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol” include a boiling point of 120-130°C (4 Torr) and a density of 1.0773 g/cm3 at 20°C (lit.) .

properties

IUPAC Name

2-[2-[2-[benzyl(methyl)amino]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-15(13-14-5-3-2-4-6-14)7-9-17-11-12-18-10-8-16/h2-6,16H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPHSDUGNXHDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCCO)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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